molecular formula C37H72O5 B1243152 1-Hexadecanoyl-2-octadecanoyl-sn-glycerol

1-Hexadecanoyl-2-octadecanoyl-sn-glycerol

Cat. No.: B1243152
M. Wt: 597 g/mol
InChI Key: ONCLVQFEAFTXMN-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol 34:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and octadecanoyl respectively. It is a 1,2-diacyl-sn-glycerol and a DG(18:0/16:0). It derives from a hexadecanoic acid and an octadecanoic acid.
DG(16:0/18:0/0:0)[iso2], also known as DAG(16:0/18:0) or diacylglycerol(16:0/18:0), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:0/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/18:0/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:0/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:0/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/18:0/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/18:0) pathway and phosphatidylcholine biosynthesis PC(16:0/18:0) pathway. DG(16:0/18:0/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:0/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.

Properties

Molecular Formula

C37H72O5

Molecular Weight

597 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] octadecanoate

InChI

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1

InChI Key

ONCLVQFEAFTXMN-DHUJRADRSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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